An In-depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid tetrahydropyran core, substituted with two reactive functional groups—a nitrile and a carboxylic acid—at a quaternary center, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its characteristic reactivity, and its applications as a key intermediate in the development of novel therapeutics, particularly enzyme inhibitors and agents targeting the central nervous system.[1][2] The strategic placement of the cyano and carboxyl moieties allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the pursuit of new bioactive molecules.[1][2]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is crucial for its effective utilization in research and development. Below is a summary of its key physicochemical data.
| Property | Value | Source |
| CAS Number | 848821-06-7 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Boiling Point | 374.3°C at 760 mmHg (Predicted) | [1] |
| Storage | 2-8°C, under dry conditions | [1] |
Spectroscopic Profile
While experimentally obtained spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methylene carbons of the ring (typically 20-70 ppm), the quaternary carbon bearing the cyano and carboxyl groups, the nitrile carbon (around 115-125 ppm), and the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range).
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Infrared (IR) Spectroscopy: The IR spectrum would display several characteristic absorption bands. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[3] A sharp, medium-intensity peak around 2240 cm⁻¹ would correspond to the C≡N stretch of the nitrile group.[4] The C=O stretch of the carboxylic acid would be visible as a strong absorption in the range of 1700-1725 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in electrospray ionization, the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, corresponding to the molecular weight of the compound.
Synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid
A plausible and efficient method for the synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a modified Strecker synthesis, starting from the readily available tetrahydro-4H-pyran-4-one. This multi-step, one-pot procedure involves the formation of an α-hydroxynitrile (cyanohydrin), followed by hydrolysis of the nitrile to a carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established chemical principles for cyanohydrin formation and subsequent hydrolysis.
-
Cyanohydrin Formation:
-
To a stirred solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water mixture) at 0-5°C, add a solution of sodium cyanide (NaCN) in water dropwise.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Rationale: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a stable cyanohydrin intermediate. The use of low temperatures helps to control the exothermic reaction.
-
-
Hydrolysis to Carboxylic Acid:
-
To the reaction mixture containing the cyanohydrin intermediate, add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).
-
Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if under basic conditions) or by chromatographic methods.
-
Rationale: Under acidic or basic conditions, the nitrile group is hydrolyzed to a carboxylic acid. This is a well-established transformation of nitriles.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the hydrolysis was performed under acidic conditions, carefully neutralize the solution with a base to precipitate the product. If performed under basic conditions, acidify the solution to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid is dictated by the interplay of its three key structural features: the tetrahydropyran ring, the nitrile group, and the carboxylic acid group.
Key Reaction Pathways
Caption: Reactivity map of the title compound.
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Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions.[5] Mild conditions may lead to the formation of the corresponding amide, 4-(aminocarbonyl)tetrahydro-2H-pyran-4-carboxylic acid, while more forcing conditions will result in the complete hydrolysis to tetrahydropyran-4,4-dicarboxylic acid. A patent describes a process for hydrolyzing a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid to prepare tetrahydropyran-4-carboxylic acid, which implies both hydrolysis and subsequent decarboxylation.[5]
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel). This would yield 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, a valuable bifunctional building block.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will produce the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will yield the corresponding amide.
-
Decarboxylation: Due to the presence of the electron-withdrawing nitrile group at the α-position, decarboxylation may be facilitated under certain conditions, particularly upon heating, potentially with a catalyst.[6][7] This would lead to the formation of 4-cyanotetrahydro-2H-pyran.
-
Applications in Drug Discovery
The unique structural features of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid make it an attractive starting material for the synthesis of a variety of biologically active molecules. The tetrahydropyran ring is a common motif in many natural products and approved drugs, often conferring improved pharmacokinetic properties such as increased solubility and metabolic stability.
Its utility as a key intermediate has been noted in the development of:
-
Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of certain enzymes. The carboxylic acid provides a handle for further derivatization to optimize binding and other properties.
-
Central Nervous System (CNS) Agents: The rigid scaffold can be used to construct conformationally constrained analogues of neurotransmitters or other CNS-active molecules.[1][2]
Safety and Handling
-
Potential Hazards: The compound contains a nitrile group, which can be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide in the body. The carboxylic acid moiety makes the compound acidic and potentially corrosive.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Conclusion
4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, combined with the favorable properties of the tetrahydropyran scaffold, provides a robust platform for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.
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